Home > Products > Screening Compounds P131091 > 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone - 860784-64-1

3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Catalog Number: EVT-2747687
CAS Number: 860784-64-1
Molecular Formula: C19H13Cl2N3O
Molecular Weight: 370.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic molecule that combines elements of benzimidazole and pyridinone structures. Its unique chemical composition and structure suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound is characterized by its ability to act as a scaffold for various biological activities, including antimicrobial and anticancer properties.

Source

This compound can be synthesized through various methods, primarily involving the reaction of benzimidazole derivatives with pyridinone precursors. Studies have shown that nitrogen-containing heterocycles, such as benzimidazoles and pyridinones, are significant in pharmaceutical applications due to their diverse biological activities .

Classification

3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone belongs to the class of heterocyclic compounds, specifically categorized under benzimidazoles and pyridinones. These compounds are known for their diverse pharmacological properties and are widely researched for their potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves the following steps:

  1. Condensation Reaction: The initial step is the condensation of 2-(3,4-dichlorobenzyl)amine with a suitable carbonyl compound to form the benzimidazole core.
  2. Formation of Pyridinone: The benzimidazole derivative is then reacted with a pyridine derivative containing a carbonyl group to form the pyridinone moiety.

A specific method reported involves using boric acid as a catalyst in the reaction between benzene-1,2-diamine and 2-(3,4-dichlorophenyl) acetic acid under reflux conditions . This method yields the desired compound with a reported yield of approximately 65%.

Technical Details

The synthesis may require purification steps such as recrystallization from solvents like methanol or ethyl acetate to obtain high-purity products. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is C16H13Cl2N3OC_{16}H_{13}Cl_2N_3O. The structure features:

  • A benzimidazole ring, which contributes to its biological activity.
  • A pyridinone moiety, known for its chelating properties and relevance in medicinal chemistry.

Data

Crystallographic data reveal details about bond lengths and angles within the molecule. For instance, bond lengths such as C1N2C_1-N_2 (approximately 1.320 Å) indicate double bond character, while other bonds conform to expected values for similar compounds .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocyclic compounds:

  • Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic substitution reactions.
  • Nucleophilic Attack: The carbonyl group in the pyridinone can act as an electrophile in nucleophilic addition reactions.

Technical Details

Reactions involving this compound may be influenced by substituents on the aromatic rings, affecting reactivity and selectivity. For example, chlorinated substituents can enhance electrophilicity or alter steric hindrance during reactions.

Mechanism of Action

Process

The mechanism of action for 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is likely linked to its ability to interact with biological targets such as enzymes or receptors.

In particular:

  • Chelation: The pyridinone moiety may chelate metal ions, which is crucial for certain enzymatic activities.
  • Inhibition: The compound may inhibit specific pathways involved in cell proliferation or microbial growth due to its structural similarity to natural substrates or inhibitors.

Data

Research indicates that similar compounds exhibit significant activity against various pathogens and cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically crystalline solids.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; undergoes oxidation or reduction depending on substituents.

Relevant data from literature suggest that these compounds can exhibit varied solubility and stability profiles based on their substituents .

Applications

Scientific Uses

3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against pests.

Research continues into optimizing its structure for enhanced efficacy and reduced toxicity .

Introduction to Benzimidazole-Pyridinone Hybrid Architectures in Medicinal Chemistry

Historical Evolution of Benimidazole Derivatives as Privileged Pharmacophores

Benzimidazole, a bicyclic heterocycle formed by fusing benzene with imidazole, has established itself as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine bases and versatile bioisosteric properties. This nucleus serves as the pharmacophoric core in numerous clinically approved drugs spanning diverse therapeutic categories. The historical development of benzimidazole-based therapeutics reveals a continuous trajectory of innovation:

  • Early Applications (1940s-1970s): Initial interest emerged when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B12, prompting investigations into its biological roles [7]. This period saw the development of first-generation benzimidazole anthelmintics (e.g., thiabendazole, albendazole) which function by disrupting microtubule assembly in parasites [1] [3].

  • Expansion into Gastrointestinal Therapeutics (1980s-1990s): The proton pump inhibitor (PPI) class revolutionized acid-related disorder treatment. Benzimidazole-based PPIs (omeprazole, lansoprazole, pantoprazole) act as prodrugs, undergoing acid-catalyzed conversion to sulfenamides that covalently inhibit H+/K+-ATPase [1] [7].

  • Diversification into Cardiovascular and Oncology (2000s-Present): Structural modifications enabled targeting of diverse receptors. Telmisartan and candesartan cilexetil emerged as angiotensin II receptor blockers (ARBs) for hypertension, leveraging the benzimidazole nucleus as a biphenyl tetrazole bioisostere [3] [7]. Concurrently, benzimidazole carbamates (e.g., bendamustine) gained use in chemotherapy by alkylating DNA and inhibiting DNA repair pathways [1].

Table 1: Clinically Significant Benzimidazole-Based Therapeutics [1] [3] [7]

Drug NameTherapeutic CategoryPrimary Target/MechanismKey Structural Feature
OmeprazoleAntiulcer/Proton Pump InhibitorH+/K+-ATPase (Irreversible Inhibition)5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
AlbendazoleAnthelminticβ-Tubulin Polymerization InhibitorMethyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate
TelmisartanAntihypertensive (ARB)Angiotensin II Type 1 Receptor Antagonist4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid
BendamustineAntineoplastic (Alkylating Agent)DNA Cross-linking; Purine Analog Interference5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid
DomperidoneAntiemetic/Dopamine AntagonistD2 and D3 Dopamine Receptor Antagonism5-Chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl)-1H-benzimidazol-2(3H)-one

The scaffold’s privileged status stems from its capacity for hydrogen bonding (N-H as donor, N atoms as acceptors), π-stacking interactions via the planar aromatic system, and tunable electronic properties through substituent modulation at N1, C2, C5, and C6 positions [1] [7]. This versatility enables optimization of pharmacokinetic properties—particularly metabolic stability and membrane permeability—while retaining target engagement.

Rational Design Principles for 2(1H)-Pyridinone-Integrated Heterocyclic Systems

The strategic integration of 2(1H)-pyridinone with benzimidazole represents a sophisticated approach to hybrid heterocycle design, driven by complementary pharmacophoric and physicochemical properties. 2(1H)-Pyridinone (also termed 2-hydroxypyridine) exhibits a lactam-lactim tautomerism, enabling dual hydrogen-bonding functionality (donor/acceptor) critical for biomolecular recognition [2] [6]. Key principles guiding this hybridization include:

  • Hydrogen-Bonding Augmentation: The pyridinone ring serves as a superior bioisostere for phenol (pKa ~7.5-9.0) or anilide (pKa ~13-15) due to its balanced acidity (pKa ~6.5-8.5), enhancing hydrogen-bond donor capacity at physiological pH [5] [6]. In hybrid constructs like 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, the pyridinone N-H/O system mimics ATP’s adenine motif, facilitating interactions with kinase hinge regions or metal-coordinating enzymes [4] [6]. This contrasts with traditional benzimidazoles, where H-bonding is primarily mediated through the imidazole N-H.

  • Metabolic Stability Optimization: Benzimidazoles are susceptible to oxidative metabolism at C5/C6 positions and CYP450-mediated N-dealkylation. Pyridinone incorporation mitigates this by: (a) Reducing lipophilicity via polar carbonyl inclusion (cLogP decrease ~0.5-1.5 units); (b) Blocking metabolic soft spots through steric hindrance; (c) Directing phase II conjugation (glucuronidation) at the pyridinone oxygen, enhancing aqueous solubility and excretion [6] [8].

  • Conformational Rigidity for Target Selectivity: Covalent linkage between benzimidazole-C2 and pyridinone-C3 restricts bond rotation, pre-organizing the molecule for selective target binding. Molecular modeling indicates this hybrid adopts a near-planar conformation, facilitating intercalation into protein cavities (e.g., kinase ATP sites, polymerase catalytic domains) [4] [9]. The 2,4-dichlorobenzyl substituent at N1 further enhances rigidity while contributing hydrophobic binding energy.

Table 2: Comparative Advantages of Benzimidazole-Pyridinone Hybrids vs. Parent Scaffolds [1] [2] [5]

PropertyClassical Benzimidazoles2(1H)-PyridinonesBenzimidazole-Pyridinone HybridsFunctional Impact
H-Bond CapacityModerate (1 donor, 2 acceptors)High (1 donor/1 acceptor tautomeric equilibrium)Enhanced (2-3 donors, 3-4 acceptors)Improved target affinity & kinase hinge binding
pKa Range (Ionizable Group)N-H: ~12-14 (weak donor)N-H: ~6.5-8.5 (strong donor)Tunable dual pKa (N-H benzimidazole ~12-14; N-H pyridinone ~6.5-8.5)pH-dependent membrane permeability & target engagement
Metabolic VulnerabilityHigh (C5/C6 oxidation; N-dealkylation)Moderate (C5/C6 oxidation; glucuronidation)Reduced (Steric blocking; glucuronidation pathways)Improved metabolic stability & half-life
π-Stacking PotentialHigh (Planar fused system)Moderate (Non-fused ring)High (Extended planar/conjugated system)Enhanced DNA/protein intercalation
Metal ChelationLimited (Weak N-donor)Strong (Bidentate O,N- or O,O’-donor)Multidentate capability (N,O from pyridinone; N from benzimidazole)Inhibition of metalloenzymes (e.g., kinases, polymerases)

Structure-activity relationship (SAR) studies underpin specific design choices:

  • N1-Benzyl Substitution (Benzimidazole): The 2,4-dichlorobenzyl group in 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone enhances lipophilicity (cLogP ~3.5) for membrane penetration while chlorine atoms engage halogen bonding with carbonyl backbones (e.g., kinase hinge region C=O groups) [1] [9].
  • C2 Linkage (Benzimidazole to Pyridinone): Direct C-C bonding between benzimidazole-C2 and pyridinone-C3 extends conjugation, lowering HOMO-LUMO energy gaps (~4.5 eV) and facilitating charge-transfer interactions with biological targets [6] [8].
  • Pyridinone Tautomer Preference: Quantum mechanical calculations indicate the lactam form predominates (>95%) in hybrid structures, optimizing H-bond donation via N-H [5] [6]. This tautomeric stability is crucial for consistent target engagement.

This rational design framework leverages synergistic pharmacophoric elements to create hybrids with enhanced polypharmacology potential—simultaneously targeting benzimidazole-sensitive pathways (e.g., tubulin polymerization, receptor antagonism) and pyridinone-dependent mechanisms (e.g., kinase inhibition, metal chelation) [4] [6] [9].

Properties

CAS Number

860784-64-1

Product Name

3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

IUPAC Name

3-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one

Molecular Formula

C19H13Cl2N3O

Molecular Weight

370.23

InChI

InChI=1S/C19H13Cl2N3O/c20-13-8-7-12(15(21)10-13)11-24-17-6-2-1-5-16(17)23-18(24)14-4-3-9-22-19(14)25/h1-10H,11H2,(H,22,25)

InChI Key

HVQOILCLPGYXCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CNC4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.